molecular formula C11H11N5 B14188810 Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)- CAS No. 842170-56-3

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)-

Cat. No.: B14188810
CAS No.: 842170-56-3
M. Wt: 213.24 g/mol
InChI Key: XPBMPFFTIYNYCX-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)- is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with allylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign solvents and catalysts is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.

    7-(5-Amino-4-cyano-1H-pyrazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another derivative with potential antimicrobial activity

Uniqueness

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)- stands out due to its unique combination of a carbonitrile group and an allylamino substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials .

Properties

CAS No.

842170-56-3

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

5-methyl-7-(prop-2-enylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C11H11N5/c1-3-4-13-10-5-8(2)15-11-9(6-12)7-14-16(10)11/h3,5,7,13H,1,4H2,2H3

InChI Key

XPBMPFFTIYNYCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC=C)C#N

Origin of Product

United States

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